molecular formula C8H6BrClO B1265989 4-Bromophenylacetyl chloride CAS No. 37859-24-8

4-Bromophenylacetyl chloride

Cat. No.: B1265989
CAS No.: 37859-24-8
M. Wt: 233.49 g/mol
InChI Key: VQVBNWUUKLBHGI-UHFFFAOYSA-N
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Description

4-Bromophenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is characterized by the presence of a bromine atom and an acetyl chloride group attached to a benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals .

Mechanism of Action

Mode of Action

As an acyl chloride, 4-Bromophenylacetyl chloride is highly reactive. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The bromine atom on the phenyl ring can also participate in various reactions, such as coupling reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, the pH of the environment, and the temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-bromophenylacetic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-bromophenylacetic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    4-Bromophenylacetic acid: from hydrolysis.

    Aromatic ketones: from Friedel-Crafts acylation.

Scientific Research Applications

4-Bromophenylacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

4-Bromophenylacetyl chloride can be compared with other acyl chlorides and brominated aromatic compounds:

    4-Bromobenzoyl chloride: Similar in structure but lacks the acetyl group, making it less versatile in certain synthetic applications.

    4-Fluorobenzoyl chloride: Contains a fluorine atom instead of bromine, which can lead to different reactivity and properties.

    4-Methoxybenzoyl chloride: Contains a methoxy group, which can influence its reactivity and applications in organic synthesis.

Uniqueness: The presence of both the bromine atom and the acetyl chloride group in this compound makes it a unique and valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(4-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBNWUUKLBHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191297
Record name Benzeneacetyl chloride, 4-bromo-
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37859-24-8
Record name Benzeneacetyl chloride, 4-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, 4-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

The synthesis of 6-bromo-2-tetralone is accomplished by dissolving 4-bromophenylacetic acid in methylene chloride and dimethyl formamide, under nitrogen. Oxalyl chloride is added and the mixture is stirred under a positive nitrogen atmosphere to produce the 4-bromo-phenylacetyl chloride, at a yield which typically is better than 99%.
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Synthesis routes and methods II

Procedure details

Initially, oxalyl chloride is added to an equimolar amount of p-bromophenylacetic acid (C) in an inert solvent, preferably methylene chloride, at about room temperature, with a catalytic amount of dimethylformamide. The mixture is stirred for about 30 minutes, after which the product, p-bromophenylacetyl chloride (D), is isolated by conventional means.
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Synthesis routes and methods III

Procedure details

The synthesis of 6-bromo-β-tetralone is accomplished by dissolving 4-bromophenylacetic acid in methylene chloride and dimethyl formamide, under nitrogen. Oxalyl chloride is added and the mixture is stirred under a positive nitrogen atmosphere to produce the 4-bromophenylacetyl chloride, at a yield which typically is better than 99%.
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Synthesis routes and methods IV

Procedure details

A solution of 50.0 g (232 mmol) of 4-bromophenylacetic acid in 150 mL of thionyl chloride was stirred at room temperature for 18 hr. The mixture was concentrated in vacuo to afford 54 g (100%) of the title compound.
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Synthesis routes and methods V

Procedure details

4-Bromophenylacetyl chloride is prepared according to the method described in Example 8 using 4-bromophenylacetic acid (2.75 g, 12.8 mmol) to give an oil which is dissolved in chloroform (10 mL). This solution is refluxed for 19 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.25 g, 12.2 mmol) in chloroform (10 mL) under nitrogen. The solvent is removed in vacuo, and the residue is treated as in Example 13 to give the crude free ester, which is then dissolved in 1M hydrochloric acid (70 mL). Sodium chloride (14 g) is added to the solution which is then extracted with chloroform (60 mL then 2×40 mL). The combined extracts are dried over sodium sulfate and the solvent removed in vacuo. The residue is recrystallised from hot ethyl acetate/methanol to give the title compound.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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